[(3-Chlorophenyl)methyl](prop-2-en-1-yl)amine
Description
(3-Chlorophenyl)methylamine is a secondary amine featuring a 3-chlorobenzyl group and a propenyl (allyl) group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol (calculated). The compound is commercially available as a research chemical, indicating its utility in synthetic and pharmacological studies .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHDCCHFXHBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with allylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Chlorophenyl)methylamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(3-Chlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds are selected based on structural similarities, focusing on variations in substituents, bonding motifs, and reported properties.
Substitution at the Nitrogen Atom
N-Benzyl-3-(3-chlorophenyl)prop-2-yn-1-amine (1o)
- Structure : Features a propargyl (C≡C) group instead of a propenyl (C=C) group.
- Synthesis : Prepared via Pd-catalyzed coupling of 3-chloroiodobenzene with N-benzylprop-2-yn-1-amine (77% yield) .
- Properties :
(Furan-2-yl)methyl(prop-2-en-1-yl)amine
- Structure : Replaces the 3-chlorobenzyl group with a furan-2-ylmethyl group and includes a methyl substituent on nitrogen.
- Properties: Molecular weight: 151.21 g/mol .
Aromatic Substituent Variations
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (1n)
- Structure : Substitutes the 3-chlorophenyl group with 3-fluorophenyl.
- Properties :
1-(3-Chlorophenyl)-N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]propan-1-amine
Alkene vs. Alkyne Functional Groups
| Compound | Bond Type | Rf Value | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| (3-Chlorophenyl)methylamine | C=C | N/A | 181.66 | Synthetic intermediate |
| N-Benzyl-3-(3-chlorophenyl)prop-2-yn-1-amine (1o) | C≡C | 0.36 | 231.72 | Catalysis, medicinal chemistry |
Key Observations :
- Propargyl derivatives (C≡C) exhibit higher polarity (lower Rf) than allyl analogs due to increased molecular rigidity.
- Allyl groups (C=C) may offer greater flexibility in conformational dynamics, beneficial in polymer chemistry or ligand design.
Biological Activity
(3-Chlorophenyl)methylamine, also known as 3-chlorobenzylprop-2-en-1-amine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chlorinated phenyl group attached to a prop-2-en-1-ylamine moiety. Its chemical formula is with a CAS number of 1213563-40-6.
The biological activity of (3-Chlorophenyl)methylamine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thus preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pharmacological Properties
Research indicates that (3-Chlorophenyl)methylamine exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, positioning it as a candidate for further exploration in infectious disease treatment.
- Neuropharmacological Effects : Investigations into its effects on neurological disorders have shown promise, particularly in modulating neurotransmitter systems.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating possible applications in cancer therapy .
Antimicrobial Activity
A study explored the antimicrobial properties of several chlorinated phenyl compounds, including (3-Chlorophenyl)methylamine. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.
Neuropharmacological Studies
Research conducted on the neuropharmacological properties highlighted the compound's ability to modulate dopamine receptor activity. In vitro assays demonstrated that it could selectively inhibit dopamine receptor subtypes, which may have implications for treating disorders like schizophrenia or Parkinson's disease .
Anticancer Research
In a recent study assessing the anticancer efficacy of various compounds, (3-Chlorophenyl)methylamine was found to induce apoptosis in cancer cell lines such as HCT116 and A549. The mechanism involved caspase activation and disruption of mitochondrial membrane potential, leading to cell death .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (3-Chlorophenyl)methylamine?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) are frequently used. For example, PdCl₂(PPh₃)₂ with CuI in acetonitrile enables alkynylation of propargylic amines, as demonstrated in the synthesis of structurally similar N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine . Purification often involves column chromatography and acid-base workup to isolate the amine .
Q. How can spectroscopic techniques validate the structure and purity of (3-Chlorophenyl)methylamine?
- Methodology :
- ¹H/¹³C NMR : Characteristic peaks for the allyl group (δ ~5.0–6.0 ppm for vinyl protons) and chlorophenyl moiety (δ ~7.2–7.5 ppm for aromatic protons) confirm connectivity .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) verifies molecular formula .
- FT-IR : Stretching frequencies for C-Cl (~550 cm⁻¹) and C-N (~1250 cm⁻¹) bonds provide additional confirmation .
Q. What are the key considerations for crystallographic refinement of this compound using SHELX software?
- Methodology : SHELXL is widely used for small-molecule refinement. Key steps include:
- Inputting HKL data with proper scaling (e.g., using SHELXC ).
- Applying restraints for thermal parameters and hydrogen atoms.
- Validating geometry with PLATON to detect twinning or disorder .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodology :
- Catalyst Loading : Reduce Pd(PPh₃)₂Cl₂ to 2 mol% while maintaining CuI (2 mol%) to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates due to better ligand coordination .
- Temperature Control : Reactions at 60–80°C balance kinetics and decomposition risks .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?
- Methodology :
- Dynamic Effects : Assess rotational barriers (e.g., around the C-N bond) via variable-temperature NMR .
- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or stereoisomers .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Q. How does stereochemistry influence the compound’s pharmacological activity?
- Methodology :
- Enantiomer Separation : Chiral HPLC or crystallization with tartaric acid derivatives isolates R/S forms .
- In Vitro Assays : Test enantiomers against targets (e.g., receptors or enzymes) to correlate configuration with IC₅₀ values .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodology :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding to biological targets (e.g., using AutoDock Vina) to identify key interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
